5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1185535-97-0
VCID: VC2549654
InChI: InChI=1S/C6H9N3O/c1-4-8-6(10-9-4)5-2-7-3-5/h5,7H,2-3H2,1H3
SMILES: CC1=NOC(=N1)C2CNC2
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole

CAS No.: 1185535-97-0

Cat. No.: VC2549654

Molecular Formula: C6H9N3O

Molecular Weight: 139.16 g/mol

* For research use only. Not for human or veterinary use.

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole - 1185535-97-0

Specification

CAS No. 1185535-97-0
Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
IUPAC Name 5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole
Standard InChI InChI=1S/C6H9N3O/c1-4-8-6(10-9-4)5-2-7-3-5/h5,7H,2-3H2,1H3
Standard InChI Key YJUTYBZBQLBFJO-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)C2CNC2
Canonical SMILES CC1=NOC(=N1)C2CNC2

Introduction

Structural Classification and Properties

Chemical Structure and Classification

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole contains two key structural elements: a 1,2,4-oxadiazole heterocyclic ring and an azetidine moiety. The 1,2,4-oxadiazole component is a five-membered heterocyclic ring containing one oxygen atom and two nitrogen atoms at positions 1, 2, and 4 . This arrangement distinguishes it from other oxadiazole isomers such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole, each with distinct chemical properties and biological activities . The compound features a methyl group at position 3 of the oxadiazole ring and an azetidin-3-yl substituent at position 5, creating a unique chemical entity with potential bioisosteric properties.

The azetidine ring, a four-membered nitrogen-containing heterocycle, contributes additional structural complexity that may enhance biological activity through increased molecular recognition at specific biological targets. This structural combination suggests potential applications in medicinal chemistry, particularly given the documented versatility of 1,2,4-oxadiazoles in drug discovery.

Physical and Chemical Characteristics

Based on the general properties of 1,2,4-oxadiazole derivatives, 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole likely exhibits specific physicochemical properties that influence its biological interactions. The 1,2,4-oxadiazole ring itself is known for its aromatic character, planar structure, and thermal stability . These characteristics, combined with the conformational constraints imposed by the azetidine ring, would influence the compound's:

  • Solubility profile - Likely moderate lipophilicity due to the balance between the aromatic heterocycle and the small, nitrogen-containing azetidine ring

  • Metabolic stability - Potentially enhanced compared to linear analogs due to the conformational rigidity

  • Hydrogen bonding capabilities - Multiple nitrogen atoms providing hydrogen bond acceptor sites

  • Molecular recognition properties - Distinct three-dimensional arrangement facilitating specific binding interactions

The presence of the methyl group at position 3 of the oxadiazole ring would provide additional hydrophobic character, potentially influencing membrane permeability and binding to hydrophobic pockets in target proteins.

Synthetic Approaches

MethodKey ReagentsAdvantagesLimitations
Amidoxime with acyl chlorideAcetamidoxime, azetidin-3-carbonyl chlorideWell-establishedPotential formation of side products
Amidoxime with activated carboxylic acidAcetamidoxime, azetidin-3-carboxylic acid, coupling reagent (EDC/DCC/T3P)Milder conditions, potentially higher yieldsRequires purification
Superbase-mediated synthesisAcetamidoxime, azetidin-3-carboxylic acid ester, NaOH/DMSOOne-pot procedure, room temperaturePotential limitation with NH functional groups
Vilsmeier reagent activationAcetamidoxime, azetidin-3-carboxylic acid, Vilsmeier reagentGood yields, one-pot synthesisRequires careful handling of reagents
1,3-dipolar cycloadditionNitrile oxide, appropriate nitrileDirect formation of oxadiazole ringPotential side reactions, catalyst requirement

Research Implications and Future Directions

Structure Optimization Opportunities

Future research on 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole could focus on structural modifications to enhance specific activities:

  • Substitution on the azetidine ring to modulate lipophilicity, metabolic stability, or target selectivity

  • Replacement of the methyl group with other alkyl or aromatic substituents to explore structure-activity relationships

  • Introduction of additional functional groups to enhance water solubility or target-specific interactions

  • Development of bioisosteric replacements for either the oxadiazole or azetidine components

Table 3 outlines potential structure-optimization strategies:

Modification SitePotential ModificationsExpected ImpactResearch Priority
Azetidine ringSubstitution at positions 1, 2, or 4Altered lipophilicity, metabolic stabilityHigh
Position 3 substituentReplacement of methyl with other groupsModified binding properties, selectivityMedium
Oxadiazole ringBioisosteric replacementAltered pharmacokinetic profileMedium
Linker modificationIntroduction of spacer between ringsChanged conformational propertiesLow

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator